molecular formula C19H21FN6 B6443030 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline CAS No. 2640888-02-2

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline

Cat. No.: B6443030
CAS No.: 2640888-02-2
M. Wt: 352.4 g/mol
InChI Key: CDMBUBZDJZRDDT-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a heterocyclic organic molecule featuring a quinoxaline core linked to a substituted pyrimidine via a piperazine bridge. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-12-17(20)19(23-14(3)21-12)26-10-8-25(9-11-26)18-13(2)22-15-6-4-5-7-16(15)24-18/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMBUBZDJZRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and pyrimidine rings.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorinated pyrimidine moiety is particularly important for binding affinity and specificity, while the quinoxaline core can interact with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on substituent effects, solubility, and bioactivity:

Compound Name Core Structure Key Substituents Molecular Weight Solubility Reported Applications
2-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline Quinoxaline + Pyrimidine - 5-Fluoro, 2,6-dimethyl (pyrimidine)
- 3-Methyl (quinoxaline)
~428.45 (calculated) Likely low (inferred) Potential kinase inhibition
Letermovir [(4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[...]acetic acid] Quinazoline - Trifluoromethyl, methoxy (phenyl)
- Piperazine-linked quinazoline
572.55 Very slightly soluble in water Cytomegalovirus (CMV) prophylaxis
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine + Acetic acid - Fmoc (protective group)
- Acetic acid moiety
396.44 (calculated) N/A Peptide synthesis reagent

Key Comparisons

Core Heterocycles: The target compound’s quinoxaline core is structurally distinct from Letermovir’s quinazoline system, which may influence binding to biological targets. The pyrimidine substituent in the target compound contrasts with Letermovir’s trifluoromethylphenyl group, which contributes to its antiviral activity by optimizing hydrophobic interactions .

Substituent Effects: The 5-fluoro and 2,6-dimethyl groups on the pyrimidine ring in the target compound likely improve metabolic stability compared to non-fluorinated analogs, a strategy commonly employed in kinase inhibitor design. Letermovir’s 3-methoxyphenyl and trifluoromethyl groups enhance its specificity for viral terminase complexes, whereas the target compound’s 3-methylquinoxaline may favor interactions with cellular kinases .

Physicochemical Properties :

  • The target compound’s calculated molecular weight (~428.45) is lower than Letermovir’s (572.55), suggesting better bioavailability. However, its low predicted solubility (common in rigid, aromatic systems) may necessitate formulation adjustments for in vivo use .

Synthetic and Analytical Relevance: The piperazine linker in both the target compound and 2-[4-(Fmoc)piperazin-1-yl]acetic acid highlights its versatility in medicinal chemistry.

Research Findings and Methodologies

  • Structural Analysis : X-ray crystallography (e.g., CCP4 suite ) is critical for resolving the conformation of piperazine-linked heterocycles, including analogs of the target compound. Such studies reveal how substituent positioning affects target engagement.

Biological Activity

2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core with a piperazine moiety substituted by a fluorinated pyrimidine. This unique structure may enhance its interaction with biological targets due to increased lipophilicity and specific electronic properties imparted by the fluorine atom.

Property Value
Molecular FormulaC18H20FN5
Molecular Weight373.4 g/mol
CAS Number2640955-95-7

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the piperazine derivative : Reaction of 5-fluoro-2,6-dimethylpyrimidine with piperazine.
  • Quinoxaline synthesis : Cyclization reactions to form the quinoxaline structure.
  • Final coupling : Combining the piperazine and quinoxaline moieties.

These synthetic pathways allow for modifications that can enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for growth inhibition are reported in the nanomolar range, indicating potent activity.

Cell Line IC50 (nM)
L1210<100

The mechanism of action appears to involve interference with nucleic acid synthesis pathways. The compound may act as an antagonist to key growth factors or enzymes involved in cell proliferation.

Case Studies

  • Study on L1210 Cell Proliferation : A series of compounds similar to this compound were evaluated for their effects on L1210 cells. Results indicated significant inhibition of cell growth, with mechanisms suggesting involvement in nucleotide metabolism .
  • Tyrosinase Inhibition : In a study examining enzyme inhibition, compounds structurally related to this quinoxaline derivative demonstrated competitive inhibition against tyrosinase, a key enzyme in melanin biosynthesis. The lead compound exhibited an IC50 of 0.18 μM, significantly outperforming standard inhibitors .

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